N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN5O2S and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activities
Research has demonstrated the synthesis of novel derivatives related to the compound, exhibiting antioxidant and anticancer activities. One study highlights the development of derivatives with better antioxidant activity than ascorbic acid and cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
Molecular Characterization and Antimicrobial Effects
Another area of application involves the molecular characterization of imidazo[2,1-b]-1,3,4-thiadiazole derivatives and their antimicrobial properties. These compounds, synthesized through specific reactions, were characterized using various spectroscopic methods, suggesting their potential in antimicrobial therapy (Kundapur et al., 2012).
Novel Fluorophores for Photophysical Studies
The development of novel fluorescent derivatives for photophysical properties study presents another application. These derivatives, showing absorption in the ultraviolet region and emission in the blue region, have potential for applications in fluorescent labeling and imaging technologies (Padalkar et al., 2015).
Synthesis and Molecular Modeling for Anticancer Screening
Further research includes the synthesis and molecular modeling of imidazothiadiazole analogs, with evaluation of their anticancer activity against various cancer cell lines. This work integrates structural and spectral analysis with biological testing to identify compounds with significant anticancer potential (Abu-Melha, 2021).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c1-27-16-8-6-15(7-9-16)24-10-11-25-18(24)22-23-19(25)28-12-17(26)21-14-4-2-13(20)3-5-14/h2-9H,10-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJEHNGBGRRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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